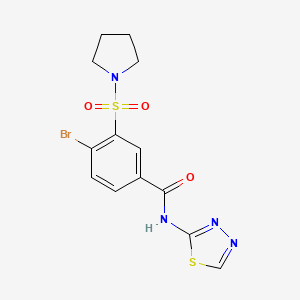
3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide
Descripción general
Descripción
3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has been studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide may prevent the growth and proliferation of cancer cells. 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide can inhibit the growth of cancer cells, bacteria, and fungi. In vivo studies have shown that 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide can reduce inflammation and pain in animal models. Additionally, 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide has been shown to have low toxicity in animal models, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide in lab experiments is that it has been shown to have low toxicity in animal models. This means that it may be a safer alternative to other compounds that have higher toxicity. Additionally, 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. One limitation of using 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on biological systems and to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for further research on 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and to identify specific targets for its activity. This could lead to the development of more effective drugs that target specific pathways. Another direction is to investigate the potential of 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide as a treatment for other diseases, such as bacterial and fungal infections. Additionally, further studies could be conducted to investigate the safety and efficacy of 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide in human clinical trials. Overall, 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide has shown promise as a potential candidate for the development of drugs for various diseases, and further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been studied for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antibiotics. Additionally, 3,4-dimethoxy-N-(3-methylbenzyl)benzenesulfonamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat pain and inflammation.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12-5-4-6-13(9-12)11-17-22(18,19)14-7-8-15(20-2)16(10-14)21-3/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWPIZYJDFFTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[2-(4-nitrophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4849838.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4849843.png)
![5-bromo-N-{4-[(diethylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849849.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4849855.png)
![6-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849864.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4849867.png)

![ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4849876.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide](/img/structure/B4849881.png)
![1-(2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4849883.png)
![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4849896.png)

![N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide](/img/structure/B4849935.png)